molecular formula C8H10BrNS B13547504 2-(3-Bromothiophen-2-yl)pyrrolidine

2-(3-Bromothiophen-2-yl)pyrrolidine

Cat. No.: B13547504
M. Wt: 232.14 g/mol
InChI Key: BYIULCHZBJFCBZ-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked to a 3-bromothiophene moiety. The bromine atom at the 3-position of the thiophene ring and the pyrrolidine’s nitrogen center contribute to its unique electronic and steric properties.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)pyrrolidine

InChI

InChI=1S/C8H10BrNS/c9-6-3-5-11-8(6)7-2-1-4-10-7/h3,5,7,10H,1-2,4H2

InChI Key

BYIULCHZBJFCBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)pyrrolidine typically involves the reaction of 3-bromothiophene with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-bromothiophene is treated with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new thiophene derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the heterocyclic rings can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Halogen-Substituted Pyrrolidine Derivatives

Key Comparison Factors : Halogen type (Br vs. Cl, F), aromatic ring system (thiophene vs. phenyl), and substitution patterns.

Compound Name Structure Features Key Properties/Biological Activity
2-(3-Bromothiophen-2-yl)pyrrolidine Thiophene (Br at 3-position), pyrrolidine Enhanced lipophilicity; potential enzyme inhibition due to Br’s electronegativity
2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine Phenyl (Br at 3-position), methyl-pyrrolidine Bromine increases binding affinity in receptor interactions compared to Cl/F analogs
(S)-2-(2,5-Difluorophenyl)pyrrolidine Phenyl (F at 2,5-positions), pyrrolidine Lower IC50 (18–25 µM) in apoptosis assays; fluorine’s small size reduces steric hindrance
1-(3-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine Phenyl (Br, CF3), pyrrolidine CF3 group improves metabolic stability; Br enhances halogen bonding

Insights :

  • Bromine’s larger atomic radius and polarizability compared to Cl/F enhance van der Waals interactions and binding affinity in biological systems .
  • Thiophene’s electron-rich aromatic system may facilitate π-π stacking, unlike phenyl derivatives .

Thiophene-Modified Pyrrolidine Analogs

Key Comparison Factors : Thiophene substitution position (2-yl vs. 3-yl) and substituent type (Br, methyl).

Compound Name Structure Features Key Properties/Biological Activity
This compound Br at thiophene 3-position Bromine’s electron-withdrawing effect may stabilize charge-transfer complexes
2-(Thiophen-3-yl)pyrrolidine-1-carbaldehyde Thiophene 3-position, pyrrolidine-carbaldehyde Carbaldehyde group enables nucleophilic addition; reduced bioavailability compared to brominated analogs
1-Methyl-2-(5-methylthiophen-2-yl)pyrrolidin-3-amine Methyl at thiophene 5-position, amine Methyl enhances lipophilicity but reduces electronic effects compared to Br

Insights :

  • Substitution at the thiophene 3-position (vs. 2- or 5-) alters steric accessibility for target binding .
  • Bromine’s electronegativity increases thiophene’s electrophilic character, influencing reactivity in cross-coupling reactions .

Heterocyclic Hybrid Compounds

Key Comparison Factors : Presence of additional heterocycles (pyridine, pyrazine).

Compound Name Structure Features Key Properties/Biological Activity
This compound Thiophene-pyrrolidine hybrid Synergistic effects from dual heterocycles; potential CNS activity
N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine Thiophene-pyridine hybrid Pyridine’s basic nitrogen enhances solubility; distinct target selectivity
3-(2-(Trifluoromethyl)pyrrolidin-2-yl)pyridine Pyridine-pyrrolidine, CF3 group CF3 improves metabolic stability; weaker halogen bonding vs. Br

Insights :

  • Pyridine-containing analogs exhibit higher aqueous solubility but reduced membrane permeability compared to thiophene-pyrrolidine hybrids .
  • Trifluoromethyl groups enhance resistance to oxidative metabolism, whereas bromine supports halogen bonding in target interactions .

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